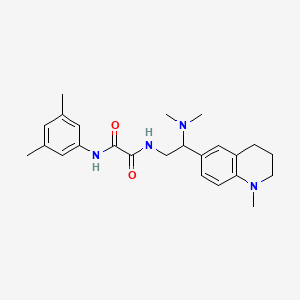

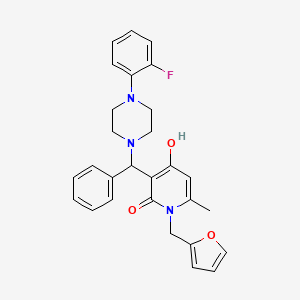

![molecular formula C12H22N2O2 B2546306 Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate CAS No. 2095396-42-0](/img/structure/B2546306.png)

Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate" is a chiral molecule that is likely to be of interest due to its structural complexity and potential biological activity. While the exact compound is not directly mentioned in the provided papers, similar compounds with tert-butyl groups and pyrrolidine or pyrrole moieties are discussed, which can provide insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives is described in the literature. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines is achieved through a nitrile anion cyclization strategy, which involves a catalytic asymmetric reduction, amine displacement, and conjugate addition to acrylonitrile, resulting in high yields and enantiomeric excess . Another paper discusses the large-scale synthesis of a tert-butyl hexahydro methanopyrrolopyridine carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, highlighting key synthetic transformations . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using various techniques. X-ray diffraction studies have been used to determine the crystal structure of tert-butyl pyrrolidine carboxylates, revealing details such as cell parameters and hydrogen bonding patterns . Additionally, the coordination modes of tert-butyl pyrrolide ligands have been studied, providing insights into bond lengths and molecular conformations .

Chemical Reactions Analysis

The reactivity of tert-butyl pyrrolidine and pyrrole derivatives can be inferred from the literature. For example, the photocyclodimerization of a tert-butyl pyrrole carboxylate has been studied, which could be relevant for understanding the photochemical behavior of the compound . Organocatalyzed synthesis methods have also been reported for the preparation of tert-butyl pyrano[2,3-c]pyrrole carboxylates, which involve reactions with Boc-tetramic acid and benzylidenemalononitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine and pyrrole derivatives can be deduced from their structural characteristics. For instance, the presence of tert-butyl groups is likely to influence the compound's solubility and steric properties. The crystallographic and spectroscopic data provided in the literature offer valuable information on the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments .

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

This compound and its derivatives are crucial in the synthesis of complex organic molecules. For instance, it plays a role in the synthesis of octaethylporphine, a model for octa-alkylporphyrin syntheses, through a process that involves Knorr pyrrole synthesis, highlighting its utility in creating porphyrin-based compounds with potential applications in materials science and catalysis (Rislove, 1986).

Polymer Science

The compound is also significant in the field of polymer science. For example, it has been used in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations to produce hydroxy-terminated polyisobutylenes. This demonstrates its relevance in the synthesis of functionalized polymers with potential applications in medical devices, adhesives, and sealants (Morgan & Storey, 2010).

Medicinal Chemistry

In medicinal chemistry, the structural motifs derived from tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate are explored for their biological activity. One study reported the organocatalyzed synthesis of a derivative, showcasing its potential in drug development processes (Hozjan et al., 2023).

Catalysis

The compound finds application in catalysis, particularly in palladium-catalyzed reactions. It has been involved in a three-component reaction yielding polysubstituted aminopyrroles, indicating its role in synthesizing complex nitrogen-containing heterocycles which are common structures in pharmaceuticals (Qiu, Wang, & Zhu, 2017).

Material Science

In material science, derivatives of this compound are utilized in the synthesis of pyrrole-based polymers and molecules, which have applications in electronic materials, sensors, and as intermediates for further chemical transformations. This is exemplified by the development of methodologies for synthesizing highly substituted pyrrole-3-carboxylic acid derivatives via continuous flow synthesis, pointing towards its utility in efficient and scalable chemical processes (Herath & Cosford, 2010).

Propriétés

IUPAC Name |

tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-8-5-9-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFWZDUHQMTADY-KXUCPTDWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CN(CC2N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CN(C[C@H]2N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2095396-42-0 |

Source

|

| Record name | rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

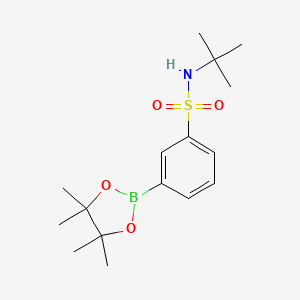

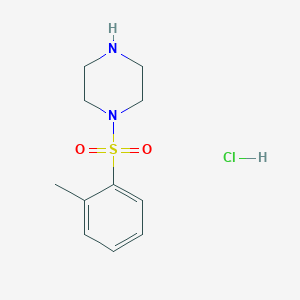

![2-[3-(Triazol-2-yl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2546223.png)

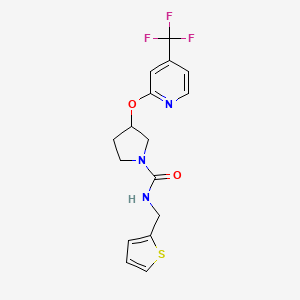

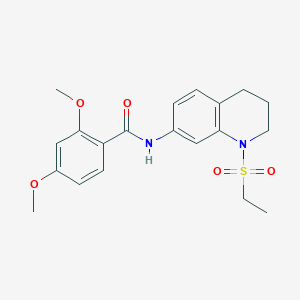

![Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2546224.png)

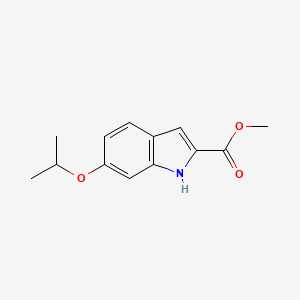

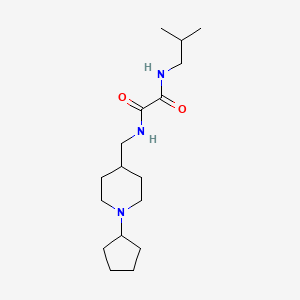

![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2546233.png)

![3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2546234.png)

![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2546241.png)